Ginkgolide A

描述

ginkgolide-A has been reported in Machilus wangchiana and Ginkgo biloba with data available.

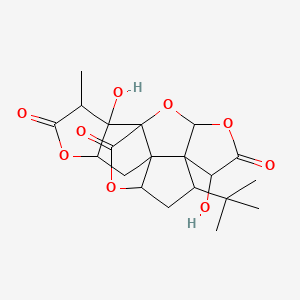

Structure

3D Structure

属性

IUPAC Name |

(1R,3R,6R,7S,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-7-12(22)26-10-6-17-9-5-8(16(2,3)4)18(17)11(21)13(23)28-15(18)29-20(17,14(24)27-9)19(7,10)25/h7-11,15,21,25H,5-6H2,1-4H3/t7-,8+,9-,10+,11+,15+,17-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUXKXIZEIDQKW-VKMVSBOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3(C2)[C@@]6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873222 | |

| Record name | Ginkgolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15291-75-5 | |

| Record name | Ginkgolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015291755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginkgolide A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06743 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ginkgolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b-dihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINKGOLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAZ2DPR77B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: The Discovery, Isolation, and Characterization of Ginkgolide A from Ginkgo biloba

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Ginkgo biloba tree is a unique living fossil, renowned for its resilience and medicinal properties mentioned in the Chinese Materia Medica for thousands of years. Scientific inquiry into its unique chemical constituents has led to the discovery of a family of structurally complex diterpenoid lactones known as ginkgolides. These molecules, particularly Ginkgolide A, B, C, and J, alongside the sesquiterpene bilobalide, are exclusive to Ginkgo biloba[1][2].

The ginkgolides possess a rigid cage structure featuring a tert-butyl group—a rarity in natural products—and multiple lactone and tetrahydrofuran rings[3]. Their discovery and structural elucidation, pioneered by Koji Nakanishi, were landmark achievements in natural product chemistry[2]. This compound is of significant interest due to its potent and specific antagonism of the Platelet-Activating Factor (PAF) receptor, implicating it in a wide range of inflammatory and immunological disorders[4].

This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and its primary mechanism of action for professionals in the field of drug discovery and development.

Physicochemical and Quantitative Data

This compound's complex structure dictates its physical properties and presents significant challenges for its isolation and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₉ | [4] |

| Molecular Weight | 408.4 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Synonyms | BN-52020 | [4] |

| General Description | A highly active PAF antagonist cage molecule isolated from the leaves of the Ginkgo biloba tree[4]. |

Table 2: Typical Yields from Ginkgo biloba Leaves

| Product | Yield/Content | Notes |

| Total Terpene Trilactones (in dried leaves) | ~0.2% | Content can vary based on season and tree age. |

| Total Terpene Trilactones (in EGb 761) | 5-7% | EGb 761 is a standardized leaf extract. |

| Enriched Terpene Trilactone Powder | 60-70% | From the rapid extraction protocol developed by Nakanishi et al.[5] |

Isolation and Purification Methodology

The isolation of individual ginkgolides is notoriously difficult due to their similar chemical properties and low natural abundance[2]. Conventional procedures are often tedious and lengthy. A highly efficient protocol developed by the Nakanishi group leverages the extraordinary chemical stability of the ginkgolide structure to oxidative treatments, which degrade interfering plant constituents[5].

Experimental Workflow for Ginkgolide Isolation

The following diagram outlines the key stages in the efficient extraction and purification of a ginkgolide-enriched fraction from Ginkgo biloba leaves.

Detailed Experimental Protocol

This protocol is adapted from the methods reported by Koji Nakanishi's laboratory[5].

-

Aqueous Extraction:

-

Dried and powdered Ginkgo biloba leaves are boiled in water. The resulting aqueous extract is filtered to remove solid plant material.

-

-

Oxidative Treatment:

-

The aqueous extract is treated with dilute hydrogen peroxide (H₂O₂) and boiled. This step is critical as it degrades many undesired leaf constituents, such as flavonoids and tannins, that are prone to causing intense emulsification during subsequent solvent extraction[5]. The ginkgolide cage structure is uniquely stable under these oxidative conditions.

-

-

Solvent Partitioning:

-

After cooling, the oxidized aqueous solution is extracted multiple times with ethyl acetate (EtOAc).

-

The combined organic layers are then washed sequentially with a basic solution (e.g., saturated sodium bicarbonate, NaHCO₃) and brine. The basic wash is crucial for removing acidic impurities.

-

-

Initial Purification:

-

The washed ethyl acetate layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting yellow powder, containing 50-60% terpene trilactones, is further purified by dissolving it in ethyl acetate and passing it through an activated charcoal column. This yields an off-white amorphous powder with a 60-70% total terpene trilactone content.

-

-

Chromatographic Separation of this compound:

-

Removal of Ginkgolic Acids: The enriched extract is subjected to reversed-phase chromatography using polymeric resins or C18 silica with a step gradient of methanol in water. This step effectively removes residual ginkgolic acids to levels below 5-10 ppm[5].

-

Separation of Individual Ginkgolides: Separating the individual ginkgolides (A, B, C, J) from each other is challenging. Methods include repeated column chromatography on silica gel, sometimes impregnated with sodium acetate (NaOAc), which improves separation[1]. More advanced techniques like high-speed counter-current chromatography (HSCCC) have also been successfully employed[1].

-

Structural Elucidation and Analytical Data

The definitive structure of this compound was established through extensive spectroscopic analysis and X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for its identification and characterization.

Table 3: Key ¹H and ¹³C NMR Chemical Shifts for this compound

Spectra recorded in DMSO-d₆. Data compiled from Napolitano et al., 2012[6][7].

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 5.86 | 82.1 |

| 2 | 5.34 | 70.9 |

| 3 | 2.89 | 47.9 |

| 5 | 2.05, 2.21 | 39.8 |

| 6 | 4.97 | 81.3 |

| 7 | 6.13 (OH) | 78.4 |

| 8 | 2.00 | 52.6 |

| 10 | 6.05 | 109.1 |

| 12 | 1.89 | 43.1 |

| 14 | 4.41 | 71.3 |

| 15 | 1.13 (s, 9H) | 27.9 (x3), 39.1 (quat.) |

| 16 | 1.13 (d) | 12.8 |

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its primary biological effects by acting as a potent and selective competitive antagonist of the Platelet-Activating Factor Receptor (PAFR)[3][8][9]. PAF is a powerful phospholipid mediator involved in a host of pathological processes, including inflammation, thrombosis, and anaphylaxis[8].

The PAFR is a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor activates intracellular signaling cascades, primarily through the Gαq protein subunit. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers subsequently trigger the release of intracellular calcium (Ca²⁺) and activate Protein Kinase C (PKC), leading to a cellular inflammatory response[8].

This compound binds to the PAFR, locking it in an inactive state and preventing PAF from binding and initiating this downstream cascade[8].

Signaling Pathway Diagram

The following diagram illustrates the PAF receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This compound stands as a testament to the chemical complexity and therapeutic potential of natural products. Its discovery and the development of efficient isolation protocols from Ginkgo biloba have been crucial for enabling detailed pharmacological studies. The methodologies outlined, particularly those leveraging the molecule's inherent stability, provide a robust framework for obtaining this valuable compound for research and development. As a potent PAF receptor antagonist, this compound continues to be a subject of intense investigation, holding promise for the development of new treatments for a variety of inflammatory and neurological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C20H24O9 | CID 9909368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Ginkgolide A in Ginkgo biloba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolides, particularly Ginkgolide A, are complex diterpene trilactones unique to Ginkgo biloba. They are of significant interest to the pharmaceutical industry due to their potent antagonism of the platelet-activating factor receptor and their therapeutic potential in cardiovascular and cerebrovascular diseases. The biosynthesis of these molecules is a complex, multi-step process primarily occurring in the roots of the plant. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, its intricate regulation by signaling molecules and transcription factors, quantitative data on metabolite accumulation, and detailed protocols for key experimental procedures relevant to its study.

The this compound Biosynthetic Pathway

Ginkgolides are C20-diterpenoids. Their carbon skeleton is assembled in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is distinct from the classic mevalonate (MVA) pathway responsible for sesquiterpenoid synthesis.[1][2] The overall process can be divided into three major stages:

-

Formation of C5 Precursors: The MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic steps to produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1]

-

Formation of the Diterpene Skeleton: Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of IPP and DMAPP to form the C20 precursor, geranylgeranyl diphosphate (GGPP).[1][3] The first committed step in ginkgolide biosynthesis is the cyclization of GGPP into the tricyclic diterpene olefin, levopimaradiene, a reaction catalyzed by levopimaradiene synthase (LPS).[1][3]

-

Late-Stage Tailoring Reactions: The conversion of levopimaradiene to the final ginkgolide structures is the least understood part of the pathway. It involves a complex series of oxidative modifications, including hydroxylations, C-C bond cleavage, and rearrangements, which are primarily catalyzed by various cytochrome P450 (CYP) monooxygenases.[3][4] This intricate process forms the characteristic tert-butyl group and the multiple lactone rings of the ginkgolide core.[4]

Key Enzymes and Genes

The following table summarizes the key enzymes and their corresponding genes that have been identified in the early stages of the this compound biosynthesis pathway.

| Enzyme Name | Gene Name | Abbreviation | Substrate(s) | Product |

| 1-Deoxy-D-xylulose-5-phosphate synthase | GbDXS | DXS | Pyruvate, Glyceraldehyde-3-P | 1-Deoxy-D-xylulose-5-P (DXP) |

| 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | GbDXR | DXR | DXP, NADPH | 2-C-methyl-D-erythritol-4-P (MEP) |

| Isopentenyl diphosphate isomerase | GbIDI | IDI | Isopentenyl diphosphate (IPP) | Dimethylallyl diphosphate (DMAPP) |

| Geranylgeranyl diphosphate synthase | GbGGPPS | GGPPS | DMAPP, IPP | Geranylgeranyl diphosphate (GGPP) |

| Levopimaradiene synthase | GbLPS | LPS | Geranylgeranyl diphosphate (GGPP) | Levopimaradiene |

| Cytochrome P450 7005C1 | GbCYP7005C1 | CYP450 | Levopimaradiene | Oxidized intermediates (e.g., Ginkgosinoic Acid A) |

| Cytochrome P450 7005C3 | GbCYP7005C3 | CYP450 | Levopimaradiene | Oxidized intermediates (e.g., Ginkgosinoic Acid A) |

Pathway Visualization

The following diagram illustrates the major steps in the biosynthesis of this compound, from central metabolism to the formation of the core diterpenoid structure.

Regulation of Ginkgolide Biosynthesis

The production of ginkgolides is tightly regulated by a sophisticated network that integrates environmental cues and endogenous hormonal signals. The primary sites of synthesis are the roots, where the expression of key biosynthetic genes is highest.[2] Light and the phytohormone jasmonic acid (JA) are two major factors that coordinately enhance ginkgolide production.[1]

A central regulatory hub involves three key transcription factors:

-

GbEAG (ETHYLENE RESPONSE FACTOR ASSOCIATED WITH GINKGOLIDE BIOSYNTHESIS): A critical positive regulator that directly binds to the promoters of biosynthetic genes like GbIDI and GbCYP7005C3 to activate their transcription.[4]

-

GbHY5 (ELONGATED HYPOCOTYL 5): A key protein in the light signaling pathway. Under light conditions, GbHY5 is stabilized and binds to the promoter of GbEAG, enhancing its expression.[4]

-

GbJAZ3 (JASMONATE ZIM-DOMAIN PROTEIN 3): A repressor protein in the JA signaling pathway. In the absence of JA, GbJAZ3 binds to and inhibits GbEAG. When JA levels rise, GbJAZ3 is targeted for degradation, releasing its repression of GbEAG and allowing it to activate downstream genes.[4]

Regulatory Pathway Visualization

The interplay between these factors creates a signaling cascade that fine-tunes ginkgolide biosynthesis in response to environmental stimuli.

Quantitative Data on Ginkgolide Accumulation

Quantitative analysis reveals significant variations in ginkgolide content across different plant organs and in response to elicitor treatments. The roots are the primary site of both gene expression and metabolite accumulation.

| Condition / Tissue | This compound (GA) | Ginkgolide B (GB) | Ginkgolide C (GC) | Notes |

| Root vs. Leaf | > 4-fold higher in roots | > 4-fold higher in roots | ~1.5-fold higher in roots | Demonstrates roots as the primary site of accumulation.[1] |

| Root vs. Stem | ~2.7-fold higher in roots | ~2.7-fold higher in roots | ~3.8-fold higher in roots | Further confirms roots as the main accumulation organ.[1] |

| MeJA Treatment (Roots) | ~20-40% increase | ~20-40% increase | ~20-40% increase | 400 µM MeJA treatment for 3 hours induces a significant but transient increase in ginkgolide levels.[1] |

| GbEAG Overexpression (Roots) | Significantly Increased | Significantly Increased | Significantly Increased | Overexpression of the central regulator GbEAG leads to enhanced ginkgolide accumulation.[1] |

Note: Values are derived from relative comparisons reported in the literature. Absolute concentrations can vary significantly based on plant age, genotype, and environmental conditions.

Experimental Protocols

Protocol for Quantification of this compound by HPLC

This protocol provides a general method for the extraction and quantification of ginkgolides from Ginkgo biloba tissues.

Materials and Reagents:

-

Freeze-dried and powdered Ginkgo biloba root or leaf tissue

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Isopropanol (HPLC grade)

-

This compound standard

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

HPLC system with UV detector

-

0.45 µm syringe filters

Procedure:

-

Extraction: Accurately weigh ~500 mg of powdered tissue into a centrifuge tube. Add 10 mL of 80% methanol. Vortex thoroughly and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Quantification: Prepare a standard curve using a serial dilution of the this compound standard. Calculate the concentration in the samples by comparing peak areas to the standard curve.

Protocol for Transgenic Root Generation via "Cut-Dip-Regeneration"

This method, adapted from protocols for other woody species and studies in Ginkgo, allows for the generation of transgenic roots to study gene function (e.g., overexpression of GbEAG).[1][6][7]

Materials and Reagents:

-

Agrobacterium tumefaciens (e.g., strain EHA105) carrying a binary vector with the gene of interest.

-

Young, healthy Ginkgo biloba seedlings.

-

Plant growth regulators: Indole-3-butyric acid (IBA), Kinetin (Kin), Indole-3-acetic acid (IAA).[8]

-

Antibiotics for selection (e.g., kanamycin) and for eliminating Agrobacterium (e.g., cefotaxime).

-

Sterile vermiculite or soil.

Procedure:

-

Agrobacterium Culture: Grow Agrobacterium carrying the desired plasmid in LB medium with appropriate antibiotics to an OD600 of 0.6-0.8. Harvest cells by centrifugation and resuspend in liquid WPM medium.

-

Explant Preparation: Use young Ginkgo seedlings. Aseptically remove most leaves and cut the stem near the root junction.

-

Inoculation ("Dip"): Dip the cut end of the seedling explant into the prepared Agrobacterium suspension for 20-30 minutes.

-

Co-cultivation: Place the inoculated explants onto solid WPM medium and incubate in the dark for 2-3 days.

-

Regeneration and Selection:

-

Transfer explants to solid WPM supplemented with IBA (e.g., 1.0 mg/L) to induce root formation.[8]

-

Include selection antibiotics (e.g., 50 mg/L kanamycin) to select for transformed cells and an antibiotic to eliminate residual Agrobacterium (e.g., 250 mg/L cefotaxime).

-

Incubate under a 16h light/8h dark cycle.

-

-

Analysis: After several weeks, newly formed transgenic roots can be excised and analyzed for gene expression (RT-qPCR) and metabolite content (HPLC).

Workflow Visualization

Conclusion

The biosynthesis of this compound is a testament to the complex metabolic capabilities of Ginkgo biloba. While the initial steps via the MEP pathway are well-characterized, the late-stage oxidative modifications leading to the final intricate structure remain a frontier of active research. The discovery of the GbEAG-GbHY5-GbJAZ3 regulatory module provides a mechanistic framework for how environmental and hormonal signals are integrated to control the production of these valuable compounds. The protocols and data presented in this guide offer a resource for researchers aiming to further elucidate this pathway, investigate its regulation, or develop biotechnological strategies to enhance the production of ginkgolides for pharmaceutical applications.

References

- 1. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced yeast one-hybrid screens to identify transcription factor binding to human DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jmp.ir [jmp.ir]

- 7. Cut–dip–budding delivery system enables genetic modifications in plants without tissue culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Abundance of Ginkgolide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide A is a unique and pharmacologically significant diterpenoid lactone found exclusively in the ancient tree species, Ginkgo biloba.[1][2] As a potent antagonist of the platelet-activating factor (PAF) receptor, this compound has garnered considerable interest for its potential therapeutic applications in a range of inflammatory and immunological disorders, as well as for its neuroprotective and cognitive-enhancing properties.[3][4] This technical guide provides a comprehensive overview of the natural sources, abundance, biosynthesis, and analytical methodologies pertaining to this compound, tailored for professionals in the fields of research, science, and drug development.

Natural Sources and Distribution

The primary and exclusive natural source of this compound is the Ginkgo biloba tree, often referred to as a "living fossil".[2] this compound is a member of a group of structurally complex terpenoids known as ginkgolides, which are unique to this species.

Distribution within the Ginkgo biloba Tree

While commercially extracted primarily from the leaves, ginkgolides are synthesized in the roots and subsequently transported to other parts of the tree.[5][6] The highest concentrations of key genes involved in the ginkgolide biosynthetic pathway are found in the fibrous roots and the main root periderm.[6] From the roots, ginkgolides are transported through the stem cortex and phloem to the leaves for storage.[5][6] Ginkgolides are also present in the seeds, with the embryo and endosperm containing the highest total terpenoid content.[7]

Factors Influencing Abundance

The concentration of this compound in Ginkgo biloba leaves is subject to significant variation due to several factors:

-

Seasonal Variation: The abundance of ginkgolides in the leaves fluctuates throughout the growing season. Concentrations are typically lowest in the spring, gradually increasing to a peak in late summer or early autumn, and then declining before leaf fall.[8] One study suggested that July is the optimal time to harvest leaves for the highest ginkgolide content.[9]

-

Genetic Variation: There is a high degree of variability in the ginkgolide content among individual Ginkgo biloba trees.[8]

-

Geographic Location: The cultivation region can also influence the chemical composition of Ginkgo biloba leaves, including the concentration of this compound.[10]

Quantitative Abundance of this compound

The following tables summarize the quantitative data on the abundance of this compound found in Ginkgo biloba and its commercial extracts. It is important to note that values can vary significantly based on the factors mentioned above and the analytical methods employed.

Table 1: Concentration of this compound in Ginkgo biloba Leaves

| Plant Part | Concentration (ppm) | Method of Analysis | Reference |

| Leaves | < 3 to > 204 (for Ginkgolide B, indicative of ginkgolide variability) | Not specified | [8] |

| Leaves | Varies by month (peaking in July/August) | LC-MS/MS | [9] |

Table 2: Composition of Terpene Trilactones in Standardized Ginkgo biloba Extracts

| Component | Typical Percentage in Standardized Extract (e.g., EGb 761) |

| Total Terpene Trilactones (Ginkgolides + Bilobalide) | 6% |

| Ginkgolides A, B, C | 2.8% - 3.4% |

| Bilobalide | 2.6% - 3.2% |

Note: Standardized extracts are formulated to contain a consistent percentage of active compounds. The specific proportion of this compound within the total ginkgolide fraction can vary.

Experimental Protocols

Extraction of this compound

Several methods have been developed for the efficient extraction of ginkgolides from Ginkgo biloba plant material.

Method 1: Hot Water Extraction with pH Control [11][12]

-

Sample Preparation: Grind dried Ginkgo biloba leaves or extract products into a fine powder.

-

Extraction: Suspend the powdered sample in boiling water containing 0.1% Na₂HPO₄ to maintain a pH of approximately 8.

-

Acidification and Liquid-Liquid Extraction: Cool the aqueous extract and adjust the pH to approximately 5.

-

Solvent Partitioning: Extract the aqueous phase with methylene chloride. The ginkgolides will partition into the organic phase.

-

Concentration: Evaporate the methylene chloride to yield the crude ginkgolide extract.

Method 2: Methanol-Water Extraction [13]

-

Sample Preparation: Homogenize fresh or dried plant material.

-

Extraction: Extract the sample with a methanol-water mixture (e.g., 1:9 v/v).[9]

-

Solvent Partitioning: Partition the extract with ethyl acetate.

-

Concentration: Evaporate the ethyl acetate to obtain the crude extract.

Method 3: Soxhlet and Sonication Extraction [14]

-

Soxhlet Extraction: Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., ethanol) in a Soxhlet apparatus for several hours.

-

Sonication: Suspend the powdered plant material in a solvent and subject it to ultrasonication for a defined period.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the quantification of this compound.

HPLC Method with Evaporative Light Scattering Detection (ELSD) [15]

-

Column: Zorbax RP-C18

-

Mobile Phase: Gradient elution with methanol-water-tetrahydrofuran.

-

Detection: Evaporative Light Scattering Detector (ELSD).

-

Quantification: Based on a calibration curve generated from a certified this compound standard.

GC Method with Flame Ionization Detection (FID) after Derivatization [11][12][16]

-

Derivatization: The extracted ginkgolides are derivatized with a silylating agent such as bis(trimethylsilyl)acetamide (BSA) at an elevated temperature (e.g., 75°C).

-

GC Conditions:

-

Injector Temperature: 280°C

-

Detector Temperature: 300°C

-

Oven Program: Start at 200°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 6 minutes.

-

Detector: Flame Ionization Detector (FID).

-

-

Quantification: An internal standard (e.g., squalane) is added to the samples and standards for accurate quantification based on peak area ratios.

LC-MS/MS Method [9]

-

Column: C18

-

Mobile Phase: Isocratic elution with methanol-water (60:40) at a flow rate of 0.7 mL/min.

-

Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode.

-

Quantification: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions (e.g., m/z 409.4 → 345.3 for this compound).

Biosynthesis and Regulatory Pathways

The biosynthesis of ginkgolides is a complex, multi-step process that is primarily localized in the roots of the Ginkgo biloba tree.[5][17] The pathway is initiated in the plastids via the methylerythritol 4-phosphate (MEP) pathway.

Caption: Overview of the Ginkgolide Biosynthesis Pathway.

The biosynthesis of ginkgolides is also under tight regulatory control, with transcription factors playing a key role in response to various signals.

Caption: Regulatory Network of Ginkgolide Biosynthesis.[5][18]

This diagram illustrates how light and jasmonate signaling pathways converge to regulate the expression of the transcription factor GbEAG, a key activator of ginkgolide biosynthesis genes.[18][19]

Conclusion

This compound remains a compound of significant scientific and pharmaceutical interest. A thorough understanding of its natural sources, factors influencing its abundance, and the intricacies of its biosynthesis is crucial for its effective exploitation in drug development and for ensuring the quality and consistency of Ginkgo biloba-derived products. The methodologies outlined in this guide provide a solid foundation for researchers and industry professionals working with this unique natural product.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Ginkgo - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C20H24O9 | CID 9909368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. frontiersin.org [frontiersin.org]

- 7. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concentration of Ginkgolides and Bilobalide in Ginkgo biloba Leaves in Relation to the Time of Year [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of Extraction Methods for the Analysis of Ginkgo biloba Leaves and Ginkgo-Containing Tablets | NIST [nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PMC [pmc.ncbi.nlm.nih.gov]

Ginkgolide A CAS number, molecular weight, and formula

For Immediate Release

This technical guide provides an in-depth overview of Ginkgolide A, a key bioactive terpenoid lactone isolated from the leaves of the Ginkgo biloba tree. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and therapeutic potential of this natural compound.

Core Properties of this compound

This compound is a structurally complex diterpenoid with a unique cage-like structure containing a spiro[1][1]-nonane carbocyclic ring system, a tetrahydrofuran ring, and a distinctive tert-butyl group.[2] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 15291-75-5 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₂₀H₂₄O₉ | [2][3][5][9] |

| Molecular Weight | 408.4 g/mol | [3][4][5][9] |

Pharmacological Profile and Signaling Pathways

This compound exhibits a range of biological activities, with its roles as a potent antagonist of the Platelet-Activating Factor (PAF) receptor and an inhibitor of inflammatory pathways being the most extensively studied. It also demonstrates neuroprotective effects.

Anti-Inflammatory Activity

This compound has been shown to suppress the production of pro-inflammatory mediators. In experimental models using lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits the expression of cyclooxygenase-2 (COX-2), nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

The anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways:

-

NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.

-

MAPK Pathway: It has been observed to downregulate the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and extracellular signal-regulated kinase (ERK), but not c-Jun N-terminal kinase (JNK).

-

AMPK Pathway: The activation of AMP-activated protein kinase (AMPK) signaling appears to be an important mechanism for the anti-inflammatory actions of this compound.

-

STAT3 Pathway: In the context of high-glucose-stimulated vascular inflammation, this compound has been found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1]

Platelet-Activating Factor (PAF) Receptor Antagonism

This compound is a known antagonist of the PAF receptor, which is involved in various inflammatory and allergic responses. By blocking this receptor, this compound can inhibit PAF-induced platelet aggregation.

Experimental Protocols

The following are representative methodologies for investigating the anti-inflammatory effects of this compound.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes the assessment of this compound's ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 murine macrophages.

1. Cell Culture and Treatment:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate the cells for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL for a specified duration (e.g., 6-24 hours).

2. Measurement of Cytokine Production (ELISA):

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Read the absorbance at 450 nm using a microplate reader. The concentration of cytokines is determined by comparison with a standard curve.

3. Western Blot Analysis of MAPK Phosphorylation:

-

Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described above.

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a 10-12% polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA Expression:

-

Following cell treatment, isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Perform RT-qPCR using a real-time PCR system with SYBR Green or TaqMan probes for the target cytokine genes (e.g., IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the areas of inflammation and neuroprotection. Its well-defined mechanisms of action, centered on the inhibition of key inflammatory signaling pathways and PAF receptor antagonism, make it a compelling subject for further research and drug development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the pharmacological activities of this compound in greater detail.

References

- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | Study and validation on mitochondrial and immune-related hub genes in gestational diabetes mellitus based on bioinformatics [frontiersin.org]

- 5. gene-quantification.de [gene-quantification.de]

- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Review of Ginkgolide A: From Molecular Mechanisms to Clinical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide A, a unique diterpenoid lactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its diverse pharmacological activities. As a potent antagonist of the platelet-activating factor (PAF), this compound exhibits a range of therapeutic potentials, including anti-inflammatory, neuroprotective, and cardioprotective effects. This technical guide provides a comprehensive literature review of this compound research, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related ginkgolide-containing formulations in preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound

| Species | Administration Route | Dose | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Reference |

| Healthy Volunteers | Oral (fasting) | 0.90-3.36 mg (in EGb 761) | 80 ± 9 | ~2.0 | Not specified | 4.50 | [1] |

| Healthy Volunteers | Oral (with meal) | 0.90-3.36 mg (in EGb 761) | Not specified | Increased vs. fasting | Not specified | Not specified | [1] |

| Beagle Dogs | Oral (fasting) | Not specified | 34.8 | Not specified | Not specified | Not specified | [2] |

| Beagle Dogs | Oral (fed) | Not specified | 78.6 | Not specified | Not specified | Not specified | [2] |

| Rats | Intravenous | Not specified | - | Not specified | Dose-dependent | Not specified | [3] |

Note: EGb 761 is a standardized extract of Ginkgo biloba leaves.

Table 2: In Vitro Biological Activity of this compound

| Assay | Target | Cell Line/System | IC50 / Ki | Reference |

| PAF-induced platelet aggregation | Platelet-Activating Factor Receptor (PAFR) | Human platelets | 15.8 µg/mL | [3][4] |

| PAF-induced platelet aggregation | Platelet-Activating Factor Receptor (PAFR) | Not specified | 7.4 x 10⁻⁷ M | [5][6] |

| High-glucose-induced inflammation | STAT3 phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | Effective at 10, 15, and 20 µM | [7] |

| LPS-induced inflammation | TLR4-NF-κB signaling | Human Coronary Artery Endothelial Cells (HCAECs) | Effective at various concentrations | [1] |

Table 3: Summary of Clinical Trials with Ginkgolide-Containing Injections in Acute Ischemic Stroke

| Trial (Acronym) | Number of Patients | Intervention | Control | Key Outcomes | Reference |

| GIANT | 1113 | Intravenous Ginkgolide® + rt-PA | rt-PA alone | Good outcome (mRS 0-2) at 90 days: 78.6% vs. 66.7% (p < 0.01); Lower rate of symptomatic intracerebral hemorrhage: 0% vs. 2.72% (p < 0.01) | [8][9] |

| GISAA | 936 | Intravenous Ginkgolide | Placebo | Favorable outcome (mRS and NIHSS improvement) in Ginkgolide group (OR 2.16, 95% CI 1.37-3.41) | [10] |

| Re-analysis of pre- and post-marketing studies | Phase II/III and Phase IV | Intravenous ginkgolide (10 mL daily for 14 days) | Not applicable (pre- vs. post-marketing comparison) | Significant improvement in NIHSS and mRS scores from baseline in both study phases (P < 0.001) | [11] |

| Meta-analysis of 27 RCTs | 3336 | Ginkgo terpene lactone preparations + antiplatelet drugs | Antiplatelet drugs alone | Improved overall response rate (RR = 1.22, 95% CI 1.17-1.27) and NIHSS score in the combination group | [12] |

Note: Ginkgolide® and Ginkgolide injection are formulations containing this compound, among other ginkgolides.

Table 4: Summary of Clinical Trials with Ginkgo Biloba Extract (containing this compound) in Alzheimer's Disease

| Number of Patients | Intervention | Duration | Key Outcomes | Reference |

| >400 (in 2 trials) | 240 mg/day EGb 761 | 24 weeks | Significant improvement in SKT and NPI scores | [13] |

| 76 | EGb 761 vs. Donepezil vs. Placebo | Not specified | Statistically significant difference in MMSE and SKT compared to placebo | [13] |

| Meta-analysis of 15 trials | 120-240 mg/day EGb 761 | 4-24 weeks | 11 out of 15 studies showed improved cognitive function, neuropsychiatric symptoms, and functional abilities | [14][15] |

Note: The specific contribution of this compound to the observed effects in these trials is not isolated.

Experimental Protocols

Extraction and Purification of this compound from Ginkgo biloba Leaves

A common and efficient protocol for the extraction and purification of ginkgolides, including this compound, involves the following steps[2]:

-

Aqueous Extraction: Dried and powdered Ginkgo biloba leaves are boiled in water. This initial step selectively extracts the more water-soluble components, including ginkgolides.

-

Oxidation and Emulsion Prevention: The aqueous extract is treated with dilute hydrogen peroxide and boiled. This step is crucial for degrading undesired leaf constituents that can cause intense emulsification during subsequent solvent extraction, thereby simplifying the process[2].

-

Solvent Extraction: After cooling, the aqueous extract is partitioned with ethyl acetate. The ginkgolides, being moderately polar, will move into the ethyl acetate phase. This step is often repeated multiple times to ensure a high yield.

-

Washing and Neutralization: The ethyl acetate layer is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities and any remaining peroxide. This is followed by washing with a salt solution and water.

-

Charcoal Filtration and Concentration: The organic layer is then passed through activated charcoal to decolorize the extract. The solvent is subsequently removed under reduced pressure to yield a crude extract enriched in terpene trilactones (60-70% content).

-

Chromatographic Purification: Further purification to isolate pure this compound is achieved through chromatographic techniques. Medium-pressure liquid chromatography (MPLC) on silica gel impregnated with sodium acetate has been shown to be effective for separating the different ginkgolides[16]. Reversed-phase chromatography can also be employed to remove any remaining impurities, such as ginkgolic acids[2].

-

Recrystallization: The final step to obtain highly pure this compound is recrystallization from a suitable solvent system, such as methanol-water[16].

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Platelet-Activating Factor (PAF) Receptor Antagonism

This compound is a well-established antagonist of the Platelet-Activating Factor Receptor (PAFR). By competitively binding to PAFR, this compound prevents the binding of PAF, a potent inflammatory phospholipid. This action blocks the downstream signaling cascades initiated by PAF, which are implicated in inflammation, platelet aggregation, and neuronal damage.

References

- 1. This compound inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. This compound reduces inflammatory response in high-glucose-stimulated human umbilical vein endothelial cells through STAT3-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) [frontiersin.org]

- 9. Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cost-Effectiveness Analysis of Ginkgolide Injection in the Treatment of Ischemic Stroke Based on a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of intravenous ginkgolide on clinical improvement of patients with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The efficacy and safety of ginkgo terpene lactone preparations combined with antiplatelet aents in the treatment of ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Updated Review of Randomized Clinical Trials Testing the Improvement of Cognitive Function of Ginkgo biloba Extract in Healthy People and Alzheimer’s Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. preprints.org [preprints.org]

- 16. pubs.acs.org [pubs.acs.org]

The Intricate Architecture of Ginkgolides: A Deep Dive into their Terpene Trilactone Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the unique terpene trilactone structure of ginkgolides, bioactive compounds isolated from the leaves of the Ginkgo biloba tree.[1][2] This document delves into the chemical intricacies, biosynthetic pathways, and analytical methodologies pertinent to these complex molecules, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

The Quintessential Ginkgolide Structure: A Symphony of Rings

Ginkgolides are diterpenoids characterized by a rigid and exceptionally complex cage-like structure.[3] This molecular architecture, first elucidated in 1967, is distinguished by a C20 skeleton featuring a spiro[4][4]-nonane carbocyclic ring, a tetrahydrofuran ring, and a signature tert-butyl group, a rarity in natural products.[1][5] The core of their bioactivity lies in the presence of three lactone rings, classifying them as terpene trilactones.[1][6]

The primary ginkgolides—A, B, C, J, and M—differ in the number and position of hydroxyl groups attached to this fundamental framework.[6] These subtle variations in hydroxylation significantly influence their biological activities.

Biosynthesis: Nature's Intricate Pathway to Complexity

The biosynthesis of ginkgolides is a complex process that primarily occurs in the roots of the Ginkgo biloba tree, with the leaves acting as a storage site.[4][7] The journey begins with the methylerythritol 4-phosphate (MEP) pathway, a crucial route for isoprenoid biosynthesis in plants.[4][8][9]

The key precursor, geranylgeranyl pyrophosphate (GGPP), a C20 compound, undergoes a series of enzymatic transformations.[1][7] A critical step involves the cyclization of GGPP by levopimaradiene synthase to form levopimaradiene.[7][8] Subsequent oxidation, rearrangement, and cyclization steps, mediated by cytochrome P450 enzymes, lead to the formation of the various ginkgolides.[4][7]

Biological Activity and Quantitative Data

Ginkgolides are renowned for their potent and selective antagonism of the platelet-activating factor (PAF) receptor.[6][10] PAF is a powerful phospholipid mediator involved in a variety of inflammatory and allergic responses. By inhibiting the PAF receptor, ginkgolides exert anti-inflammatory, anti-allergic, and neuroprotective effects.[11] The antagonistic activity varies among the different ginkgolides, with ginkgolide B being one of the most potent PAF receptor antagonists.[6]

| Ginkgolide | R1 | R2 | R3 | Notable Biological Activity |

| Ginkgolide A | OH | H | H | Potent PAF antagonist, Glycine and GABA-A receptor antagonist.[1] |

| Ginkgolide B | OH | OH | H | Strongest PAF antagonist, investigated for migraine and cerebrovascular disease.[1][6] |

| Ginkgolide C | OH | OH | OH | PAF antagonist. |

| Ginkgolide J | OH | H | OH | PAF antagonist. |

| Ginkgolide M | H | OH | OH | PAF antagonist. |

Table 1: Structural differences and key biological activities of major ginkgolides.[1]

The concentration of these terpene trilactones in Ginkgo biloba leaves can vary, but standardized extracts often contain a defined amount. For instance, the standardized extract EGb 761 contains approximately 6% terpene trilactones, with 2.8-3.4% being ginkgolides A, B, and C, and 2.6-3.2% being bilobalide.[5]

| Compound | Concentration Range in Summer Leaves (mg/g dry wt) |

| Bilobalide | 2.26 ± 0.24 |

| This compound | Varies |

| Ginkgolide B | Varies |

| Ginkgolide C | Varies |

| Total Terpene Trilactones | up to 3.75 |

Table 2: Representative content of terpene trilactones in Ginkgo biloba summer leaves.[10]

Experimental Protocols: Isolation and Analysis

The extraction and purification of ginkgolides from Ginkgo biloba leaves require specific protocols to handle their unique chemical properties.

Extraction of Terpene Trilactones

Objective: To efficiently extract ginkgolides and bilobalide from dried Ginkgo biloba leaves.

Methodology:

-

Aqueous Extraction: Dried and powdered Ginkgo biloba leaves are first subjected to an aqueous extraction.

-

Oxidative Treatment: The aqueous extract is boiled with dilute hydrogen peroxide. This step is crucial for degrading undesired leaf constituents that can cause emulsification during subsequent solvent extraction.[2]

-

Solvent Partitioning: The treated extract is then partitioned with ethyl acetate.[2]

-

Washing: The ethyl acetate phase is washed with basic solutions to remove acidic impurities.[2]

-

Decolorization: The extract is filtered through activated charcoal to yield an off-white powder enriched in terpene trilactones.[2][12]

-

Further Purification: Reversed-phase chromatography can be employed to remove ginkgolic acids to levels below 10 ppm.[2]

Quantitative Analysis by HPLC

Objective: To quantify the concentration of individual ginkgolides in an extract.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

Methodology:

-

Sample Preparation: The purified extract is dissolved in a suitable solvent, typically methanol.[13]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.[13]

-

Mobile Phase: A mixture of methanol and water, for example, a 23:77 (v/v) ratio.[13]

-

Detection: Due to the lack of a strong chromophore, detection can be achieved using a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[14]

-

-

Quantification: The concentration of each ginkgolide is determined by comparing the peak area to that of a certified reference standard. The recovery of this method is typically above 96.5%.[13]

Signaling Pathways Modulated by Ginkgolides

The therapeutic effects of ginkgolides are mediated through their interaction with specific cellular signaling pathways.

Platelet-Activating Factor (PAF) Receptor Signaling

As potent PAF receptor antagonists, ginkgolides block the downstream signaling cascade initiated by PAF. This includes the inhibition of phospholipase C activation and subsequent intracellular signaling events.[15]

Anti-inflammatory Pathways

Ginkgolides have been shown to inhibit the Toll-like receptor 4 (TLR4)-mediated inflammatory response.[15] By binding to TLR4, they can modulate the activation of downstream transcription factors like NF-κB, which plays a central role in the inflammatory process.[15]

Conclusion

The terpene trilactone structure of ginkgolides represents a fascinating and challenging area of natural product chemistry. Their unique molecular architecture is directly linked to their significant biological activities, particularly as PAF receptor antagonists. A thorough understanding of their structure, biosynthesis, and analytical methodologies is crucial for the continued exploration of their therapeutic potential and the development of novel pharmaceuticals. The detailed protocols and pathways outlined in this guide provide a solid foundation for researchers and scientists working with these remarkable compounds.

References

- 1. Ginkgolide - Wikipedia [en.wikipedia.org]

- 2. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel mechanisms for the synthesis of important secondary metabolites in Ginkgo biloba seed revealed by multi-omics data [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacological action and mechanisms of ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DETERMINATION OF GINKGOLIDES A AND B IN GINKGO BILOBA LEAVES BY HPLC USING ACTIVATED CHARCOAL | Semantic Scholar [semanticscholar.org]

- 13. scispace.com [scispace.com]

- 14. Chemical analysis of Ginkgo biloba leaves and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of Ginkgolide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide A is a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree. It is one of the key bioactive constituents responsible for the therapeutic effects of Ginkgo biloba extracts. A thorough understanding of the solubility profile of this compound is critical for its extraction, purification, formulation, and bioavailability. This technical guide provides an in-depth overview of the solubility of this compound in a range of common solvents, detailed experimental protocols for solubility determination, and visualizations of key concepts and workflows.

Data Presentation: Quantitative Solubility of this compound

The solubility of this compound varies significantly across different solvents, a crucial factor for consideration in various stages of research and development. The following table summarizes the available quantitative solubility data for this compound in several common solvents at ambient temperature.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥20.42, 20[1][2], 74[3], 75[4], 81 | ~49.9 - 198.3 | Soluble[5][6]. Sonication is recommended to enhance dissolution[4]. |

| Dimethylformamide (DMF) | 20[1][2] | ~49.0 | - |

| Ethanol (EtOH) | 2[4], 3[1][2], ≥5.02 | ~4.9 - 12.3 | Soluble[1]. Sonication and the use of ultrasound can improve solubility[4]. |

| Water | < 1 (insoluble or slightly soluble)[4] | - | Insoluble[3][6]. |

| Acetone | Soluble[6] | - | Quantitative data not readily available. |

| Ethyl Acetate | Soluble[6] | - | Quantitative data not readily available. |

| Methanol | Soluble[6] | - | Quantitative data not readily available. |

| DMSO:PBS (pH 7.2) (1:1) | 0.5[2] | ~1.2 | Sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve in an organic solvent like DMF and then dilute with the aqueous buffer[7]. |

Note: The molecular weight of this compound is 408.4 g/mol . Molar solubility was calculated using this value. The provided solubility values are approximate and can vary based on experimental conditions such as temperature, purity of the compound, and the specific batch of the solvent.

Experimental Protocols: Determining Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method ensures that a true thermodynamic equilibrium is reached between the solid compound and the solvent.

Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until the concentration of the dissolved compound in the solvent reaches a constant value, indicating that the solution is saturated.

Materials and Equipment

-

This compound (solid form)

-

Selected solvents of high purity

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Vials for sample collection

Detailed Methodology

-

Preparation of the Test System:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial.

-

Add a precise volume of the desired solvent to the vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of this compound in the solution no longer increases).

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.

-

To ensure complete removal of solid particles, centrifuge the samples at a high speed.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to prevent any undissolved particles from interfering with the concentration analysis.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solution using a validated HPLC method. A common method involves a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. Detection is often performed at a low wavelength, such as 220 nm.

-

Construct a calibration curve by plotting the peak areas of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Report the solubility in standard units such as mg/mL or Molarity (mol/L).

-

Mandatory Visualization

Experimental Workflow for Equilibrium Solubility Determination

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of this compound, B, and bilobalide in biloba L. extracts by microdialysis-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Endogenous Metabolite | GABA Receptor | TargetMol [targetmol.com]

- 5. This compound | GABA Receptor antagonist | Mechanism | Concentration [selleckchem.com]

- 6. Reducing toxic constituents of ginkgolic acid content and improving bioactive flavonoid content from Ginkgo biloba leaves by high‐temperature pretreatment processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Ginkgolides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical perspective on the discovery, isolation, structure elucidation, and total synthesis of ginkgolides, a unique class of diterpenoid trilactones derived from the ancient Ginkgo biloba tree. This document details the pivotal experimental methodologies and quantitative data that have shaped our understanding of these complex molecules and their significant biological activity, particularly as antagonists of the platelet-activating factor receptor.

Early Discovery and Isolation

The journey of ginkgolide discovery began in the early 20th century, with the first successful isolation of these compounds from Ginkgo biloba leaves.

1.1. Initial Isolation by Furukawa (1932)

1.2. Modern Isolation and Purification Protocols

Modern techniques for isolating ginkgolides from Ginkgo biloba leaves typically involve a multi-step process designed to enrich and separate these terpene trilactones from other plant constituents.

Experimental Protocol: Ginkgolide Isolation from Ginkgo Biloba Leaves [2][3][4]

-

Extraction: Dried and powdered Ginkgo biloba leaves are extracted with an aqueous organic solvent, commonly 60% acetone or 70% ethanol. The mixture is stirred intensively at an elevated temperature (e.g., 57-59°C) to enhance extraction efficiency.[5][6] This process is typically repeated to maximize the yield.

-

Solvent Partitioning: The crude extract is concentrated to remove the organic solvent, and the resulting aqueous solution is subjected to liquid-liquid partitioning with a solvent such as ethyl acetate to separate compounds based on their polarity.

-

Column Chromatography: The enriched ginkgolide fraction is then subjected to column chromatography. Common stationary phases include silica gel and C18 reversed-phase materials. A gradient elution system is often employed to separate the different ginkgolides (A, B, C, J, etc.) and the related sesquiterpene, bilobalide.

-

Recrystallization: The fractions containing the individual ginkgolides are further purified by recrystallization from a suitable solvent system, such as methanol-water, to yield highly pure crystalline compounds.

The following diagram illustrates a general workflow for the isolation and purification of ginkgolides.

Elucidation of the Complex Structure

The intricate and unique cage-like structure of the ginkgolides presented a significant challenge to chemists. The groundbreaking work of Koji Nakanishi's research group in the 1960s was instrumental in deciphering their complex architecture.

2.1. Spectroscopic Analysis by Nakanishi's Group (1967)

Nakanishi and his colleagues employed a combination of then-emerging spectroscopic techniques to determine the structures of ginkgolides A, B, and C.[7][8]

Experimental Protocol: Structure Elucidation of Ginkgolides [9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provided initial information on the number and types of protons in the molecule. The complex, overlapping signals in the 1H NMR spectra of ginkgolides necessitated the use of two-dimensional techniques.

-

2D 1H-1H Correlation Spectroscopy (COSY): This technique was crucial for establishing the connectivity between protons, allowing for the tracing of the carbon skeleton. By identifying which protons were coupled to each other, the researchers could piece together the fragments of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of each ginkgolide.

-

X-ray Crystallography: The definitive three-dimensional structure and absolute stereochemistry of the ginkgolides were ultimately confirmed by X-ray crystallography.

The following diagram illustrates the logical workflow of utilizing different spectroscopic data for structure elucidation.

Total Synthesis of Ginkgolide B

The total synthesis of a complex natural product is a landmark achievement in organic chemistry. E.J. Corey and his group accomplished the first total synthesis of (±)-ginkgolide B in 1988, a feat that further solidified the proposed structure and showcased the power of modern synthetic strategies.[11][12][13][14]

3.1. Retrosynthetic Analysis and Key Reactions

Corey's approach involved a masterful retrosynthetic analysis, breaking down the complex target molecule into simpler, more readily available starting materials. The synthesis featured several key chemical transformations. A detailed, step-by-step depiction of the entire synthesis is beyond the scope of this guide, but a simplified logical flow is presented below.

Biological Activity: Platelet-Activating Factor (PAF) Receptor Antagonism

A significant breakthrough in understanding the pharmacological importance of ginkgolides was the discovery of their potent and selective antagonism of the platelet-activating factor (PAF) receptor.

4.1. Quantitative Analysis of PAF Receptor Antagonism

The inhibitory activity of various ginkgolides against the PAF receptor has been quantified using in vitro assays, such as platelet aggregation and radioligand binding studies.

| Ginkgolide | Assay | IC50 / Ki | Reference |

| This compound | PAF-induced platelet aggregation | IC50: 7.4 x 10⁻⁷ M | [7][15] |

| Ginkgolide B | PAF-induced platelet aggregation | IC50: 2.5 x 10⁻⁷ M | [7][15] |

| Ginkgolide C | PAF-induced platelet aggregation | IC50: 7.1 x 10⁻⁶ M | [7][15] |

| Ginkgolide J | PAF-induced platelet aggregation | IC50: 5.4 x 10⁻⁵ M | [7][15] |

| 7α-chloro ginkgolide B | PAF receptor binding | Ki: 110 nM | [16] |

| Ginkgolide B derivative (Compound 2) | PAF-induced platelet aggregation | IC50: 15.10 ± 3.50 nM | [17] |

| BN 52021 (Ginkgolide B) | [3H]-PAF binding to neutrophils | IC50: 9.1 x 10⁻⁷ M | [18] |

| BN 52021 (Ginkgolide B) | [3H]-PAF binding to eosinophils | IC50: 1.5 x 10⁻⁶ M | [18] |

4.2. PAF Receptor Signaling Pathway

The platelet-activating factor receptor is a G-protein coupled receptor (GPCR).[19][20][21] Upon binding of PAF, the receptor activates intracellular signaling cascades through Gq and Gi proteins. Ginkgolides act as competitive antagonists, blocking the binding of PAF to its receptor and thereby inhibiting these downstream signaling events.[22][23]

This guide has provided a historical and technical overview of the discovery and characterization of ginkgolides. The pioneering work in their isolation, structure elucidation, and synthesis, coupled with the discovery of their potent biological activities, has established ginkgolides as a significant class of natural products with therapeutic potential. Further research into their pharmacology and clinical applications continues to be an active and promising area of investigation.

References

- 1. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP0431535A1 - Extract from Ginkgo biloba leaves, its method of preparation and pharmaceuticals containing the extract - Google Patents [patents.google.com]

- 7. d-nb.info [d-nb.info]

- 8. Ginkgolides and bilobalide: their physical, chromatographic and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ukm.my [ukm.my]

- 11. synarchive.com [synarchive.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 14. mulzer.univie.ac.at [mulzer.univie.ac.at]

- 15. researchgate.net [researchgate.net]

- 16. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. teachmephysiology.com [teachmephysiology.com]

- 20. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 21. DSpace [diposit.ub.edu]

- 22. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Ginkgolide A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ginkgolide A, a key bioactive terpene lactone found in Ginkgo biloba extracts, is known for its therapeutic properties, including its role as a potent antagonist of platelet-activating factor (PAF). Accurate and reliable quantification of this compound in raw materials, extracts, and finished products is crucial for quality control and standardization. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is suitable for the routine analysis of this compound in various sample matrices.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic acid (optional, for mass spectrometry)

-

Ethyl acetate (analytical grade)

-

Ginkgo biloba leaf powder, extract, or finished product

2. Instrumentation and Chromatographic Conditions